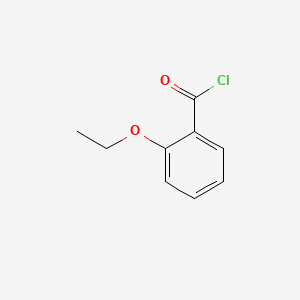![molecular formula C13H17N3S B1364191 5-(4-Pentyl-phenyl)-[1,3,4]thiadiazol-2-ylamine CAS No. 114751-76-7](/img/structure/B1364191.png)
5-(4-Pentyl-phenyl)-[1,3,4]thiadiazol-2-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-(4-Pentyl-phenyl)-[1,3,4]thiadiazol-2-ylamine” is a chemical compound with the molecular formula C13H17N3S . It is synthesized by the reaction of 4-pentyl-benzoic acid and thio-semicarbazide .
Synthesis Analysis
The synthesis of “5-(4-Pentyl-phenyl)-[1,3,4]thiadiazol-2-ylamine” involves the reaction of 4-pentyl-benzoic acid and thio-semicarbazide . Thiadiazole derivatives, including this compound, have been widely studied in medicinal chemistry due to their broad spectrum of biological activities .
Molecular Structure Analysis
The molecular structure of “5-(4-Pentyl-phenyl)-[1,3,4]thiadiazol-2-ylamine” features a dihedral angle of 29.9° between the thiadiazole and phenyl rings . An intramolecular C-H⋯S interaction is observed .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
This compound has been studied for its potential use as an antimicrobial agent. Derivatives of 1,3,4-thiadiazole compounds exhibit a range of biological activities including antibacterial and antifungal properties .
Anticancer Activity
Research suggests that 1,3,4-thiadiazole derivatives may have applications in cancer treatment due to their antitumor properties .
Anti-inflammatory and Analgesic Properties
Compounds containing the 1,3,4-thiadiazole nucleus have been associated with anti-inflammatory and analgesic activities .
Antiparasitic Activity
Schiff base compounds related to this chemical structure have shown antiparasitic properties, which could be explored further in the context of this compound .
Drug Discovery and Medicinal Chemistry
The compound’s unique molecular structure makes it a candidate for drug discovery applications, particularly when synthesized under controlled conditions such as microwave-assisted heating .
Tuberculosis Treatment
Some derivatives have shown inhibitory activity against multi-drug resistant tuberculosis, suggesting potential use in developing new treatments .
Zukünftige Richtungen
Thiadiazole derivatives, including “5-(4-Pentyl-phenyl)-[1,3,4]thiadiazol-2-ylamine”, have been the subject of extensive research due to their broad spectrum of biological activities . Future research may focus on exploring the potential therapeutic applications of these compounds, as well as further elucidating their mechanisms of action .
Eigenschaften
IUPAC Name |
5-(4-pentylphenyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-2-3-4-5-10-6-8-11(9-7-10)12-15-16-13(14)17-12/h6-9H,2-5H2,1H3,(H2,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVUAUKYRCXIKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=NN=C(S2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Pentyl-phenyl)-[1,3,4]thiadiazol-2-ylamine | |
Q & A
Q1: What are the key structural features of 5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine as revealed by the study?
A1: The study elucidated several key structural features of 5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine []:
- Non-planar conformation: The molecule adopts a non-planar conformation with a dihedral angle of 29.9° between the thiadiazole and phenyl rings [].
- Intramolecular interaction: An intramolecular C—H⋯S interaction exists within the molecule [].
- Intermolecular hydrogen bonding: The molecules form centrosymmetric dimers in the crystal structure through intermolecular N—H⋯N hydrogen bonding [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-1-[(2-fluorophenyl)methyl]pyrazole](/img/structure/B1364108.png)












